Cas no 88586-75-8 (b-D-Glucopyranoside,[1,4a,5,6,7,7a-hexahydro-6,7-dihydroxy-7-methyl-1-(3-methyl-1-oxobutoxy)cyclopenta[c]pyran-4-yl]methyl,(1S,4aS,6R,7S,7aS)- (9CI))

b-D-Glucopyranoside,[1,4a,5,6,7,7a-hexahydro-6,7-dihydroxy-7-methyl-1-(3-methyl-1-oxobutoxy)cyclopenta[c]pyran-4-yl]methyl,(1S,4aS,6R,7S,7aS)- (9CI) structure
88586-75-8 structure
Product Name:b-D-Glucopyranoside,[1,4a,5,6,7,7a-hexahydro-6,7-dihydroxy-7-methyl-1-(3-methyl-1-oxobutoxy)cyclopenta[c]pyran-4-yl]methyl,(1S,4aS,6R,7S,7aS)- (9CI)
CAS No:88586-75-8
MF:C21H34O11
MW:462.48806810379
CID:729445
PubChem ID:184883
Update Time:2024-03-02

b-D-Glucopyranoside,[1,4a,5,6,7,7a-hexahydro-6,7-dihydroxy-7-methyl-1-(3-methyl-1-oxobutoxy)cyclopenta[c]pyran-4-yl]methyl,(1S,4aS,6R,7S,7aS)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranoside,[1,4a,5,6,7,7a-hexahydro-6,7-dihydroxy-7-methyl-1-(3-methyl-1-oxobutoxy)cyclopenta[c]pyran-4-yl]methyl,(1S,4aS,6R,7S,7aS)- (9CI)
    • b-D-Glucopyranoside,[1,4a,5,6,7,7a-hexahydro-6,7-dihydroxy-7-methyl-1-(3-methyl-1-oxobutoxy)cyclopenta[c]pyran-4-yl]methyl,(1
    • β-D-Glucopyranoside, [1,4a,5,6,7,7a-hexahydro-6,7-dihydroxy-7-methyl-1-(3-methyl-1-oxobutoxy)cyclopenta[c]pyran-4-yl]methyl, (1S,4aS,6R,7S,7aS)- (9CI)
    • 88586-75-8
    • Methyl 1-C-{6,7-dihydroxy-7-methyl-1-[(3-methylbutanoyl)oxy]-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl}hexopyranoside
    • 8-epi-Valerosidate
    • DTXSID901008246
    • beta-D-Glucopyranoside, (1,4a,5,6,7,7a-hexahydro-6,7-dihydroxy-7-methyl-1-(3-methyl-1-oxobutoxy)cyclopenta(c)pyran-4-yl)methyl,(1S,4aS,6R,7S,7aS)-
    • Inchi: 1S/C21H34O11/c1-9(2)4-14(24)32-19-15-11(5-13(23)21(15,3)28)10(7-29-19)8-30-20-18(27)17(26)16(25)12(6-22)31-20/h7,9,11-13,15-20,22-23,25-28H,4-6,8H2,1-3H3/t11-,12-,13-,15-,16-,17+,18-,19+,20-,21-/m1/s1
    • InChI Key: LANCLZFYVLANQS-WJMVDPAQSA-N
    • SMILES: O(CC1=CO[C@@H](OC(=O)CC(C)C)[C@]2([H])[C@@](O)(C)[C@H](O)C[C@@]21[H])[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O

Computed Properties

  • Exact Mass: 462.21011190g/mol
  • Monoisotopic Mass: 462.21011190g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 175Ų

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • Boiling Point: 638.4±55.0 °C(Predicted)
  • pka: 12.92±0.70(Predicted)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD